
3-Chloropyridine-2-sulfonyl chloride
Overview
Description
3-Chloropyridine-2-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative with a pyridine ring substituted by chlorine at position 3 and a sulfonyl chloride group at position 2. Sulfonyl chlorides are highly reactive intermediates, commonly used in synthesizing sulfonamides, agrochemicals, and pharmaceuticals due to their electrophilic sulfur center .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Chloropyridine-2-sulfonyl chloride typically involves the chlorination of hydroxypyridine-sulfonic acids. One common method includes passing chlorine gas into a mixture of hydroxypyridine-sulfonic acid and phosphorus trichloride, followed by heating the mixture to temperatures around 100-120°C. The phosphorus oxychloride formed and any excess phosphorus trichloride are removed by distillation. The residue is then taken up with an organic solvent and distilled under vacuum to obtain the chlorinated pyridine-sulfonic acid chloride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Chloropyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Coupling Reactions: It is a substrate for coupling reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions like the Suzuki-Miyaura coupling.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can be sulfonamides, sulfonate esters, or sulfonate thioesters.
Coupling Products: The major products of coupling reactions are biaryl compounds or other complex organic molecules.
Scientific Research Applications
Synthesis of Pharmaceuticals
3-Chloropyridine-2-sulfonyl chloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the introduction of sulfonyl groups into target molecules, which can enhance their pharmacological properties.
- Anti-inflammatory Agents : It is involved in the synthesis of drugs that exhibit anti-inflammatory effects, such as certain sulfonamide derivatives.
- Cancer Therapies : This compound serves as a precursor for developing anti-cancer agents by modifying existing structures to improve efficacy and reduce side effects .
Agrochemical Production
The compound plays a crucial role in the formulation of agrochemicals, particularly herbicides and pesticides. Its ability to selectively modify plant processes makes it valuable for enhancing crop protection and yield.
- Herbicides : this compound is used to synthesize herbicides that target specific weeds without harming crops.
- Pesticides : It aids in developing pesticides that are effective against a broad spectrum of pests while being environmentally friendly .
Research Reagents
As a versatile reagent, this compound is employed in organic synthesis and analytical chemistry. It facilitates the development of new compounds by allowing chemists to introduce sulfonyl groups into various organic molecules.
- Functionalization of Aromatic Compounds : The compound enables selective functionalization of aromatic systems, which is essential in materials science for creating advanced polymers and materials .
Development of Catalysts
The compound contributes to the creation of novel catalytic systems that improve reaction efficiencies across various chemical processes. Its unique structure allows it to participate in catalytic cycles, enhancing the overall yield and selectivity of reactions .
Case Study 1: Synthesis of Anti-Cancer Drugs
A study demonstrated the use of this compound as an intermediate in synthesizing a new class of anti-cancer agents. The resulting compounds showed significant activity against several cancer cell lines, indicating the potential for further development into therapeutic agents.
Case Study 2: Development of Selective Herbicides
Research focused on using this compound to develop selective herbicides that target specific weed species while preserving crop health. Field trials indicated improved crop yields and reduced environmental impact compared to traditional herbicides.
Mechanism of Action
The mechanism of action of 3-Chloropyridine-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds. This reactivity is exploited in various synthetic applications, where the compound acts as a key intermediate in forming more complex molecules .
Comparison with Similar Compounds
Positional Isomers
Positional isomers differ in substituent placement on the pyridine ring, significantly altering reactivity and applications.
Table 1: Positional Isomers of Pyridine Sulfonyl Chlorides
Key Differences :
- Electronic Effects : The sulfonyl chloride group at position 2 (meta to chlorine) in the target compound creates a distinct electronic environment compared to position 3 isomers, influencing reaction rates in nucleophilic substitutions .
- Steric Hindrance : Substituent positions affect steric accessibility; for example, sulfonyl chloride at position 2 may hinder reactions more than position 3 derivatives .
Substituted Pyridine Sulfonyl Chlorides
Additional substituents, such as methoxy or bromine groups, modify physicochemical properties and applications.
Table 2: Substituted Derivatives
Key Differences :
- Functional Groups : Methoxy (-OCH₃) groups increase hydrophilicity compared to halogens, improving solubility in polar solvents .
- Halogen Effects : Bromine (Br) in 216394-05-7 increases molecular weight and alters electronic properties, enabling use in halogen-specific reactions .
Heterocyclic Sulfonyl Chlorides Beyond Pyridine
Sulfonyl chlorides attached to other heterocycles exhibit distinct reactivity profiles.
Table 3: Non-Pyridine Sulfonyl Chlorides
Key Differences :
- Aromatic vs. Aliphatic : Pyridine-based sulfonyl chlorides benefit from aromatic stabilization, enhancing thermal stability compared to aliphatic analogs like 4,4-difluoro-3-methylbutane-1-sulfonyl chloride .
- Electrophilicity : Trifluoromethanesulfonyl chloride (triflyl chloride) is more electrophilic due to electron-withdrawing CF₃ groups, making it superior for generating triflates .
Biological Activity
3-Chloropyridine-2-sulfonyl chloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis methods, and applications, supported by research findings and data tables.
This compound is characterized by the presence of a chlorinated pyridine ring and a sulfonyl chloride group. Its molecular formula is C5H4ClN2O2S, with a molecular weight of approximately 212.05 g/mol. The structure is essential for its reactivity and ability to interact with various biological targets.
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as a synthetic intermediate in the development of pharmaceuticals and agrochemicals. Compounds with similar structures are known to exhibit various pharmacological effects, including:
- Antimicrobial Activity : Research indicates that derivatives of pyridine compounds often possess antibacterial properties. For instance, interactions with amines can lead to the formation of sulfonamides, which are recognized for their antibacterial effects .
- Anti-inflammatory Effects : The sulfonyl chloride moiety may enhance the bioactivity of synthesized derivatives, making them potential candidates for anti-inflammatory drugs.
- Anticancer Potential : Some studies have highlighted the antiproliferative activity of related compounds against cancer cell lines, suggesting that this compound could be a precursor for anticancer agents .
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions. A common method involves the chlorination of pyridine derivatives using reagents like phosphorus pentachloride (PCl5) under controlled conditions to yield high purity . The following table summarizes different synthesis approaches:
Method | Reagents | Conditions | Yield (%) |
---|---|---|---|
Chlorination | PCl5 | 120 °C | 91.7 |
Reaction with Amines | Sulfonamide formation | Room temperature | 70-82 |
Functionalization | Various nucleophiles | Varies | Varies |
Case Studies and Research Findings
Several studies have investigated the biological activities associated with compounds derived from this compound:
- Anticancer Activity : A study evaluated the antiproliferative effects of synthesized triazolo-pyridines against breast, colon, and lung cancer cell lines. The highest activity was noted in compounds containing the sulfonamide group derived from pyridine sulfonyl chlorides .
- Antimicrobial Studies : Research on the reactivity of this compound with various nucleophiles demonstrated its potential in forming sulfonamides with significant antibacterial properties .
- Agrochemical Applications : The compound is also utilized in developing effective herbicides and pesticides due to its ability to modify biological pathways in target organisms, enhancing crop protection .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 3-Chloropyridine-2-sulfonyl Chloride, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves chlorosulfonation of 3-chloropyridine using chlorosulfonic acid under controlled conditions (0–5°C). Key factors include:
- Stoichiometric ratio : Excess chlorosulfonic acid (≥2 eq.) ensures complete conversion.
- Temperature control : Exothermic reactions require cooling to avoid side products like sulfonic acids.
- Reaction monitoring : TLC or HPLC analysis (e.g., C18 column, UV detection at 254 nm) tracks progress. Post-reaction, quenching with ice water followed by extraction (dichloromethane) and purification via column chromatography (silica gel, hexane/ethyl acetate) improves yield .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors.
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.
- Spill management : Absorb spills with inert material (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent HCl gas release .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H NMR (CDCl₃, 400 MHz) shows characteristic pyridine ring protons (δ 8.5–9.0 ppm) and sulfonyl chloride resonance.
- Mass spectrometry : ESI-MS ([M+H]⁺ expected at m/z ~192.0) confirms molecular weight.
- Elemental analysis : Validate purity (>95%) by comparing experimental vs. theoretical C, H, N, S, and Cl percentages .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- Electron-withdrawing groups (EWGs) : The 3-chloro substituent enhances sulfonyl chloride electrophilicity, favoring reactions with amines or alcohols.
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict regioselectivity in nucleophilic attacks. For example, sulfonamide formation at the sulfonyl group occurs preferentially over pyridine ring functionalization .
Q. What strategies mitigate side reactions during sulfonylation of sterically hindered substrates using this compound?
- Methodological Answer :
- Solvent selection : Use polar aprotic solvents (DMF, THF) to stabilize intermediates.
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonylation of bulky alcohols.
- Temperature modulation : Lower temperatures (−20°C) reduce side reactions like elimination. Monitor via in-situ IR spectroscopy (C=O/S=O stretch regions) .
Q. How can researchers resolve contradictory data on the hydrolytic stability of this compound in aqueous media?
- Methodological Answer :
- Kinetic studies : Conduct pH-dependent hydrolysis experiments (pH 2–10) with HPLC quantification. Hydrolysis follows pseudo-first-order kinetics, with half-life <1 hour at pH 7.
- Mechanistic insights : Hydrolysis generates 3-chloropyridine-2-sulfonic acid, confirmed by ¹H NMR (disappearance of sulfonyl chloride peak at δ 3.5 ppm). Stabilize solutions with desiccants (molecular sieves) or work under anhydrous conditions .
Q. Key Methodological Recommendations
- Synthetic Optimization : Prioritize low-temperature reactions to suppress decomposition.
- Analytical Cross-Validation : Combine NMR, MS, and elemental analysis for purity assessment.
- Safety Protocols : Implement rigorous PPE and spill management to address toxicity risks.
Properties
IUPAC Name |
3-chloropyridine-2-sulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQPCEQWDCLDPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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